2-(Aminomethyl)-2-methyl Doxyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

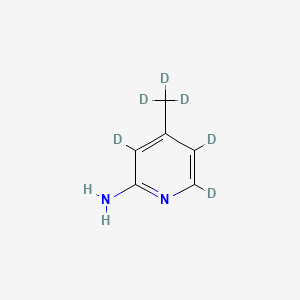

The compound “(Aminomethyl)pyridine” is used in laboratory chemicals . It’s also known as “2-Picolylamine” and has a molecular formula of C6 H8 N2 .

Synthesis Analysis

A set of four C-8-aminomethyl derivatives of quercetin has been synthesized by Mannich reaction . The synthesis was carried out using a simple procedure to give target compounds as hydrochlorides .Molecular Structure Analysis

The molecular weight of “(Aminomethyl)pyridine” is 108.14 . It’s stable under normal conditions, but incompatible products should be avoided .Chemical Reactions Analysis

A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method . This material was employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques . For example, UV–Vis spectroscopy can be used to determine the amount of light absorbed by the sample, which allows the determination of the physical and chemical properties of the specimen .科学的研究の応用

Anticancer Properties of Methylated Compounds

Methylated flavonoids like diosmetin (DMT) and tamarixetin (TMT) have been highlighted for their significant anticancer properties. These compounds, due to their methyl groups, exhibit potent cytotoxic effects against various cancer cell lines. The presence of methyl groups influences the compound's ability to interact with biological targets, suggesting that modifications like methylation in compounds such as 2-(Aminomethyl)-2-methyl doxyl could enhance their pharmacological profiles (Chan Eric Wei Chiang et al., 2021).

Role in Methylation and DNA Repair

The presence of methylation sites, such as those in this compound, is crucial for biological processes including DNA repair and gene expression regulation. Hydroxymethylation, a process related to DNA methylation, plays a significant role in DNA repair mechanisms and disease progression, indicating that compounds with methylation potential could be important in modulating these processes (A. Shukla et al., 2015).

Antimicrobial Potential of Chitosan

While not directly related, the study of chitosan, an aminopolysaccharide, reveals the antimicrobial potential of compounds with amino groups. Given that this compound contains an aminomethyl group, it's plausible that similar compounds could exhibit antimicrobial properties, which could be beneficial in developing new antimicrobial agents (D. Raafat & H. Sahl, 2009).

Environmental Persistence and Safety of Parabens

Research on parabens, which share a degree of structural similarity with this compound through their ester groups, highlights the importance of understanding the environmental fate and safety profile of such compounds. Studies indicate that while generally safe, the environmental accumulation and potential endocrine-disrupting effects of such compounds necessitate careful consideration in their applications (Camille Haman et al., 2015).

Safety and Hazards

将来の方向性

The development of new synthetic reactions that meet the principles of green chemistry is a future direction in the field . For example, new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, have been reviewed with a focus on green pathways .

作用機序

Target of Action

The primary target of 2-(Aminomethyl)-2-methyl Doxyl is bacterial membranes . The compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .

Mode of Action

The mode of action of this compound involves interaction with bacterial membranes. The compound’s ability to accept protons enhances the permeability of bacterial membranes . This increased permeability allows antibiotics to penetrate the bacterial cell and reach their intracellular targets .

Result of Action

The result of the action of this compound is the increased permeability of bacterial membranes, which allows antibiotics to penetrate the bacterial cell and exert their antimicrobial effects . This can lead to the death of the bacterial cell and resolution of the infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons and thus its effectiveness in increasing bacterial membrane permeability Additionally, the presence of other substances, such as antibiotics, can influence the compound’s efficacy

特性

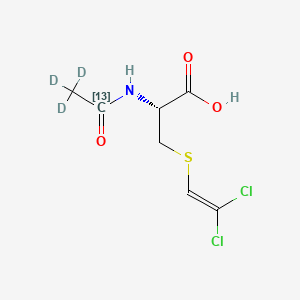

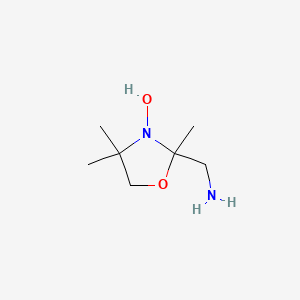

IUPAC Name |

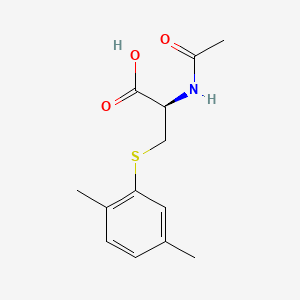

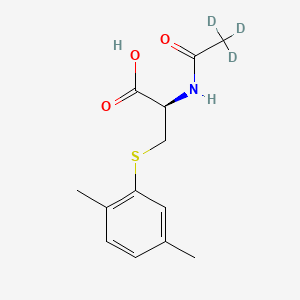

(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKLNBRCPRICX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1O)(C)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747012 |

Source

|

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663610-75-1 |

Source

|

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。